1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one

Medicinal chemistry Structure-activity relationships Antibacterial design

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-87-5; molecular formula C₁₆H₉NO₃S; MW 295.3) is a synthetic hybrid molecule that fuses a benzofuran-2-carbonyl moiety with a benzo[c]isothiazol-3(1H)-one (benzisothiazolinone, BIT) core. The compound belongs to the broader class of tricyclic heteroaryl isothiazolones (HITZs), which have been characterized as inhibitors of bacterial DNA replication targeting DNA gyrase and topoisomerase IV.

Molecular Formula C16H9NO3S
Molecular Weight 295.31
CAS No. 877811-87-5
Cat. No. B2400277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one
CAS877811-87-5
Molecular FormulaC16H9NO3S
Molecular Weight295.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)N3C4=CC=CC=C4C(=O)S3
InChIInChI=1S/C16H9NO3S/c18-15(14-9-10-5-1-4-8-13(10)20-14)17-12-7-3-2-6-11(12)16(19)21-17/h1-9H
InChIKeyYFEZZQSYGMCDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-87-5): Compound Identity and Procurement-Relevant Classification


1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-87-5; molecular formula C₁₆H₉NO₃S; MW 295.3) is a synthetic hybrid molecule that fuses a benzofuran-2-carbonyl moiety with a benzo[c]isothiazol-3(1H)-one (benzisothiazolinone, BIT) core . The compound belongs to the broader class of tricyclic heteroaryl isothiazolones (HITZs), which have been characterized as inhibitors of bacterial DNA replication targeting DNA gyrase and topoisomerase IV [1]. It is part of a patented series of N-aroyl benzoisothiazolone derivatives spanning CAS numbers 877811-72-8 through 877811-87-5, differentiated by the nature of the acyl substituent attached to the isothiazolone nitrogen . The benzofuran-2-carbonyl substituent distinguishes it from simpler benzoyl or substituted-benzoyl analogs within this series, conferring a distinct heteroaromatic character and electronic profile that may influence target binding and physicochemical properties.

Why 1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one Cannot Be Interchanged with Generic Benzoisothiazolones or Simple Benzofuran Derivatives


Generic substitution fails because the biological activity of N-acyl benzoisothiazolones is exquisitely sensitive to the identity of the N-acyl substituent. Unsubstituted 1,2-benzisothiazol-3-one (BIT, CAS 2634-33-5) exhibits only limited antibacterial activity [1], while the attachment of a heteroaryl carbonyl group—as in the heteroaryl isothiazolone (HITZ) class—transforms the scaffold into a potent dual-target inhibitor of DNA gyrase and topoisomerase IV with MIC values reaching ≤0.016 µg/mL against Staphylococcus aureus [2]. The benzofuran-2-carbonyl substituent on 877811-87-5 introduces specific heteroaromatic π-stacking capacity, hydrogen-bond acceptor potential via the furan oxygen, and distinct lipophilicity compared to the simple benzoyl, 3-fluorobenzoyl, or 3-methoxybenzoyl analogs within the same CAS patent series . These electronic and steric differences directly impact target enzyme binding, bacterial membrane penetration, and resistance profiles, making within-class interchange scientifically unsound without comparative data.

Quantitative Differentiation Evidence for 1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one vs. Closest Analogs


Structural Differentiation: Benzofuran-2-carbonyl vs. Substituted Benzoyl Isosteres in the 877811-xx-x Patent Series

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-87-5) is structurally differentiated from its closest patent-series analogs by the replacement of a simple aryl carbonyl with a benzofuran-2-carbonyl group. The directly comparable analogs within the same 877811-xx-x CAS series include 1-(3-fluorobenzoyl)- (877811-80-8), 1-(2-bromobenzoyl)- (877811-85-3), 1-(3-methoxybenzoyl)- (877811-72-8), and 1-(4-isopropoxybenzoyl)-benzo[c]isothiazol-3(1H)-one . The benzofuran-2-carbonyl substituent introduces a fused heteroaromatic ring system (C₈H₅O₂ carbonyl) versus the monocyclic aryl carbonyls of its analogs, resulting in a higher molecular weight (295.3 vs. 273.3–334.2), increased heteroatom content, and altered hydrogen-bond acceptor capacity due to the furan oxygen . In the HITZ class, heteroaryl substituents on the isothiazolone nitrogen are critical determinants of antibacterial potency, with specific heterocycles conferring sub-microgram-per-mL MIC values against MRSA [1].

Medicinal chemistry Structure-activity relationships Antibacterial design

Class-Level Antibacterial Potency: HITZ Scaffold vs. Parent Benzisothiazolinone (BIT)

The parent compound 1,2-benzisothiazol-3-one (BIT, CAS 2634-33-5) is a widely used industrial biocide with limited antibacterial potency. Unmodified BIT exhibits MIC values in the high µg/mL to mg/mL range against common bacterial pathogens [1]. In contrast, optimized heteroaryl isothiazolones (HITZs)—the class to which 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one belongs—demonstrate MIC values as low as ≤0.016 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and ≤1 µg/mL against staphylococcal gyrA/grlA double mutants [2]. The HITZs were more active than comparator antimicrobials including moxifloxacin and vancomycin in most cases [3]. This represents a >100-fold improvement in antibacterial potency conferred by the N-heteroaryl carbonyl substitution. While 877811-87-5 itself has not been individually tested in these specific assays, its structural membership in the HITZ class and its benzofuran heteroaryl substituent place it within this enhanced-activity chemical space.

Antibacterial Gram-positive pathogens MIC comparison

Dual-Target Mechanism: DNA Gyrase and Topoisomerase IV Inhibition vs. Single-Target Quinolones

HITZ compounds, including the structural class of 877811-87-5, possess a mechanistically differentiated dual-target mode of action compared to fluoroquinolones. Resistance selection studies demonstrated that HITZs select gyrA mutations exclusively in first-step mutants of wild-type S. aureus, indicating DNA gyrase as the primary target, but maintain potent activity (MIC ≤0.016 µg/mL) against single gyrA or grlA (parC) mutants, confirming simultaneous inhibition of topoisomerase IV [1]. In contrast, most fluoroquinolones show significantly elevated MICs against single target mutants. HITZs displayed low mutation frequencies of 10⁻⁹ to 10⁻¹⁰ at concentrations near the MIC, and maintained MICs ≤1 µg/mL even against gyrA/grlA double mutants [1]. The 50% inhibitory concentrations (IC₅₀) against both S. aureus DNA gyrase (supercoiling assay) and topoisomerase IV (decatenation assay) were in the low nanomolar range for optimized HITZs [1]. This dual-target profile is a class characteristic conferred by the heteroaryl isothiazolone core structure shared by 877811-87-5.

Mechanism of action DNA gyrase Topoisomerase IV Resistance

In Vivo Efficacy Benchmarking of the HITZ Scaffold Against Vancomycin in Murine Infection Models

The HITZ class has demonstrated robust in vivo efficacy in murine infection models. In a S. aureus sepsis model, the 50% protective dose (PD₅₀) for HITZ compounds was ≤1 mg/kg of body weight [1]. In the murine thigh infection model, decreases in CFU per thigh were equal to or greater than those achieved with a standard vancomycin dose [1]. Time-kill assays revealed excellent bactericidal activity, with an approximately 3-log₁₀ drop in CFU/mL occurring after 4 hours of exposure [1]. Pharmacokinetic analyses of treated mice indicated exposures similar to ciprofloxacin at equivalent dose levels [1]. Post-antibiotic effects (PAEs) of 2.0 and 1.7 hours were observed for methicillin-susceptible S. aureus and MRSA strains, respectively, comparable to moxifloxacin at 10× MIC [1]. These in vivo data establish the translational potential of the HITZ pharmacophore, though specific in vivo data for the benzofuran-2-carbonyl analog 877811-87-5 are not available.

In vivo efficacy Murine sepsis model Thigh infection PK/PD

Benzofuran Moiety Contribution: Antimicrobial and Anticancer Activity from Benzofuran Pharmacophore Literature

The benzofuran moiety, which constitutes the N-acyl substituent of 877811-87-5, independently contributes to biological activity profiles. Benzofuran derivatives have demonstrated favorable antibacterial activity with MIC₈₀ values of 0.39–3.12 µg/mL against methicillin-resistant S. aureus, Bacillus subtilis, and Candida albicans, outperforming control drugs in some cases [1]. Additionally, benzofuran-based compounds have shown anticancer activity through PI3K inhibition and apoptosis induction [2], and antiviral activity against Pneumovirinae family viruses . The benzofuran-2-carbonyl group in 877811-87-5 is thus expected to contribute multi-target biological potential beyond the antibacterial mechanism of the HITZ core, distinguishing it from HITZ analogs bearing simple phenyl or substituted phenyl N-acyl groups that lack this independent pharmacophoric activity.

Benzofuran Anticancer Antimicrobial Pharmacophore

Application Scenarios for 1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one Based on Evidence


Antibacterial Lead Optimization Targeting Multidrug-Resistant Gram-Positive Pathogens

877811-87-5 serves as a structurally differentiated starting point for medicinal chemistry programs targeting MRSA and vancomycin-nonsusceptible staphylococci. The HITZ core scaffold has demonstrated MIC values ≤0.016 µg/mL against S. aureus, dual-target inhibition of DNA gyrase and topoisomerase IV, and resistance mutation frequencies of 10⁻⁹ to 10⁻¹⁰ [1]. The benzofuran-2-carbonyl substituent offers distinct heteroaromatic properties for SAR exploration. In vivo efficacy (PD₅₀ ≤1 mg/kg) in murine sepsis models, non-inferiority to vancomycin in thigh infection models, and favorable PK exposure comparable to ciprofloxacin [2] establish the translational relevance of this chemotype for preclinical development.

Benzofuran-HITZ Hybrid Pharmacophore for Dual-Indication Screening (Antibacterial + Anticancer)

The dual-pharmacophore nature of 877811-87-5—combining an antibacterial HITZ core with a benzofuran moiety possessing independent anticancer activity via PI3K inhibition and apoptosis induction [1]—makes this compound a valuable candidate for dual-indication screening cascades. Research groups seeking molecules with polypharmacology or exploring the antibacterial–anticancer interface can use 877811-87-5 as a tool compound to test hypotheses about shared target vulnerability (e.g., topoisomerase inhibition in both bacterial and cancer cells). The benzofuran component has independently demonstrated MIC₈₀ values of 0.39–3.12 µg/mL against bacterial and fungal pathogens [2].

Structure-Activity Relationship (SAR) Probe for Heteroaryl Isothiazolone Target Engagement

877811-87-5 fills a specific gap in the 877811-xx-x N-aroyl benzoisothiazolone SAR matrix as the sole benzofuran-2-carbonyl representative [1]. It enables head-to-head comparison with the 3-fluorobenzoyl (877811-80-8), 2-bromobenzoyl (877811-85-3), 3-methoxybenzoyl (877811-72-8), and 4-isopropoxybenzoyl analogs to deconvolute the contributions of heteroaromaticity, hydrogen-bond acceptor capacity, and lipophilicity to target binding at DNA gyrase and topoisomerase IV. This compound-specific role is not served by any other member of the patent series.

Biocidal and Antifungal Formulation Development Leveraging Benzisothiazolinone Core

The benzoisothiazolinone (BIT) core within 877811-87-5 is a recognized industrial biocide scaffold. Recent SAR studies on N-substituted BIT derivatives have identified compounds with MIC values of 1–4 mg/L against S. aureus and C. albicans, and 5–10 mg/L against agricultural fungal pathogens including Sclerotinia sclerotiorum, Fusarium graminearum, and Gaeumannomyces graminis [1]. While 877811-87-5 itself has not been tested in agricultural or industrial biocide screens, its N-acyl substituent may confer improved environmental stability, altered solubility, or broadened antimicrobial spectrum compared to N-alkoxymethyl and N-unsubstituted BIT analogs.

Quote Request

Request a Quote for 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.